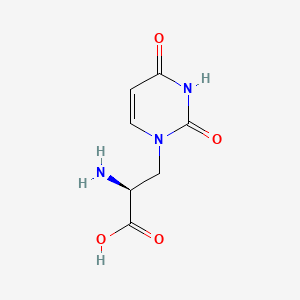
(S)-WILLARDIINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Willardiine is a naturally occurring amino acid derivative that acts as an agonist for certain glutamate receptors in the central nervous system It is specifically known for its role in activating AMPA receptors, which are involved in fast synaptic transmission in the brain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Willardiine typically involves the following steps:
Starting Material: The synthesis begins with L-serine, a naturally occurring amino acid.
Cyclization: L-serine undergoes cyclization with urea to form a hydantoin intermediate.
Hydrolysis: The hydantoin intermediate is then hydrolyzed to produce this compound.
The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis steps. The overall yield and purity of the product can be optimized by controlling the reaction temperature, pH, and reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Enzymatic Synthesis: Using specific enzymes to catalyze the cyclization and hydrolysis steps, which can offer higher selectivity and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Willardiine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amino acid derivatives.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Neurobiology Research
Mechanism of Action
(S)-Willardiine selectively activates AMPA and kainate receptors, leading to excitatory postsynaptic currents. It has been shown to produce rapidly desensitizing responses, which are essential for understanding synaptic transmission dynamics. The potency of this compound compared to other agonists highlights its utility in research:
| Compound | EC50 (µM) | Desensitization Level |
|---|---|---|
| This compound | 44.8 | High |
| (S)-5-Fluorowillardiine | 1.5 | Moderate |
| Kainate | 11 | Low |
These findings indicate that this compound can be used to study receptor kinetics and desensitization mechanisms in neuronal cells .
Behavioral Studies
In animal models, this compound has been utilized to investigate the role of AMPA receptors in learning and memory processes. For instance, mice injected with this compound exhibited alterations in behavior indicative of enhanced synaptic plasticity, which is crucial for cognitive functions .
Medicinal Chemistry
Potential Therapeutic Applications
this compound and its analogs are being explored for their therapeutic potential in neurological disorders characterized by dysregulated glutamate signaling, such as epilepsy and Alzheimer’s disease. Research indicates that compounds like this compound could modulate excitatory neurotransmission effectively, offering a pathway for novel treatments .
Case Study: Epilepsy Models
In a study involving rat models of epilepsy, administration of this compound showed promise in reducing seizure frequency by modulating AMPA receptor activity. The results suggest that this compound could serve as a basis for developing new antiepileptic drugs .
Structural Biology
Crystallography Studies
Crystallographic analyses have revealed how this compound binds to AMPA receptors, providing insights into the conformational changes that occur during receptor activation. These studies demonstrate that the degree of domain closure correlates with the efficacy of agonists, making this compound a valuable tool for structural investigations .
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a precursor in the synthesis of more complex molecules within medicinal chemistry. Its derivatives are being synthesized to explore variations in receptor affinity and selectivity, contributing to the development of targeted therapies for neurological conditions .
Eigenschaften
Molekularformel |
C7H9N3O4 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
InChI-Schlüssel |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
Synonyme |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















